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Cat. No.: B1665885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of AZD9056, a

selective antagonist of the P2X7 purinergic receptor, with other members of the purinergic

receptor family. The information presented is intended to assist researchers and drug

development professionals in evaluating the selectivity of this compound and in the design of

future experiments.

Introduction to AZD9056
AZD9056 is an orally active and selective antagonist of the P2X7 receptor, a ligand-gated ion

channel activated by high concentrations of extracellular adenosine triphosphate (ATP). The

P2X7 receptor is predominantly expressed on immune cells and is a key player in inflammatory

pathways. Its activation is linked to the maturation and release of pro-inflammatory cytokines,

making it an attractive therapeutic target for a range of inflammatory conditions. AZD9056 has

been investigated in clinical trials for inflammatory diseases such as rheumatoid arthritis and

Crohn's disease.

Cross-Reactivity Profile of AZD9056
A critical aspect of drug development is understanding the selectivity of a compound for its

intended target versus off-target interactions. The following table summarizes the available

data on the inhibitory activity of AZD9056 against the human P2X7 receptor.
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Receptor
Subtype

Agonist Assay Type Cell Line IC50 (nM)

P2X7 BzATP Calcium Flux HEK293 11.2

Data sourced from publicly available information.

At present, comprehensive public data detailing the cross-reactivity of AZD9056 across a wide

panel of other purinergic receptor subtypes (P2X1-6 and P2Y1, P2Y2, P2Y4, P2Y6, P2Y11,

P2Y12, P2Y13, P2Y14) is limited. The high potency of AZD9056 for the P2X7 receptor, as

indicated by its low nanomolar IC50 value, suggests a high degree of selectivity. However,

without a direct comparative screening against other purinergic receptors, the full selectivity

profile remains to be fully elucidated from public domain sources.

Experimental Methodologies
The determination of the potency and selectivity of purinergic receptor antagonists like

AZD9056 typically involves a combination of in vitro binding and functional assays. Below are

detailed methodologies for key experiments commonly employed in the characterization of

such compounds.

P2X Receptor Functional Assay: Intracellular Calcium
Measurement
This assay measures the ability of a compound to inhibit the increase in intracellular calcium

concentration triggered by the activation of P2X receptors by a specific agonist.

Objective: To determine the potency of an antagonist (e.g., AZD9056) in blocking agonist-

induced calcium influx through a specific P2X receptor subtype.

Materials:

Human embryonic kidney (HEK293) cells stably expressing the human P2X receptor of

interest (e.g., P2X7).

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with

HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Pluronic F-127.

P2X receptor agonist (e.g., Benzoylbenzoyl-ATP (BzATP) for P2X7).

Test compound (AZD9056).

384-well black-walled, clear-bottom microplates.

Fluorescent microplate reader with automated liquid handling capabilities.

Procedure:

Cell Plating: Seed the HEK293 cells expressing the target P2X receptor into 384-well

microplates at an appropriate density and allow them to adhere and grow overnight.

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

Remove the culture medium from the cells and add the dye-loading solution. Incubate the

plate for 1 hour at 37°C in the dark.

Cell Washing: After incubation, gently wash the cells with assay buffer to remove

extracellular dye.

Compound Incubation: Add varying concentrations of the test compound (AZD9056) to the

wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

Signal Measurement: Place the microplate in the fluorescent plate reader. Measure the

baseline fluorescence.

Agonist Addition: Using the instrument's liquid handler, add a pre-determined concentration

of the P2X receptor agonist (e.g., BzATP) to all wells.

Data Acquisition: Immediately after agonist addition, record the fluorescent signal over time

to measure the change in intracellular calcium concentration.
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in

intracellular calcium. The inhibitory effect of the test compound is calculated as a percentage

of the response seen with the agonist alone. The IC50 value is determined by fitting the

concentration-response data to a four-parameter logistic equation.

Experimental Workflow: Calcium Flux Assay
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Workflow for determining the IC50 of AZD9056 using a calcium flux assay.

P2Y Receptor Functional Assay: G-Protein Coupled
Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the

mobilization of intracellular calcium from internal stores or modulate cyclic AMP (cAMP) levels.

The cross-reactivity of AZD9056 with P2Y receptors would be assessed using assays that

measure these downstream signaling events.

Objective: To determine if AZD9056 has any antagonist activity at various P2Y receptor

subtypes.

Example for Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11):

Method: Measurement of inositol phosphate (IP1) accumulation, a downstream product of

phospholipase C activation.

Procedure:

Cells expressing the P2Y receptor of interest are plated.

Cells are incubated with varying concentrations of AZD9056.

A specific P2Y receptor agonist (e.g., ADP for P2Y1, UTP for P2Y2) is added to stimulate

the receptor.

The accumulation of IP1 is measured using a commercially available HTRF

(Homogeneous Time-Resolved Fluorescence) or ELISA kit.

A lack of inhibition of the agonist-induced IP1 accumulation would indicate no antagonist

activity of AZD9056 at the tested P2Y receptor subtype.

Example for Gi-coupled P2Y receptors (e.g., P2Y12, P2Y13, P2Y14):

Method: Measurement of cyclic AMP (cAMP) levels.

Procedure:
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Cells expressing the Gi-coupled P2Y receptor are treated with forskolin to stimulate

adenylyl cyclase and raise intracellular cAMP levels.

The cells are then incubated with a specific P2Y receptor agonist (e.g., ADP for P2Y12),

which will inhibit adenylyl cyclase and decrease cAMP levels.

To test for antagonist activity, cells are pre-incubated with AZD9056 before the addition of

the agonist.

cAMP levels are measured using a suitable assay format (e.g., HTRF, ELISA).

If AZD9056 is an antagonist, it will prevent the agonist-induced decrease in cAMP levels.
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P2Y Receptor Signaling Pathways

Gq-coupled P2Y Receptors Gi-coupled P2Y Receptors

Agonist

P2Y Receptor
(e.g., P2Y1, P2Y2)

Gq

Phospholipase C
(PLC)

PIP2

IP3 + DAG

cleavage

Intracellular
Ca2+ Release

Agonist

P2Y Receptor
(e.g., P2Y12)

Gi

Adenylyl Cyclase
(AC)

inhibits

ATP -> cAMP

Click to download full resolution via product page

Signaling pathways for Gq- and Gi-coupled P2Y receptors.
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Conclusion
AZD9056 is a potent and selective antagonist of the human P2X7 receptor. While

comprehensive cross-reactivity data against a full panel of purinergic receptors is not readily

available in the public domain, the high potency at P2X7 suggests a favorable selectivity

profile. The experimental methodologies described in this guide provide a framework for

conducting such selectivity and cross-reactivity studies, which are essential for a thorough

characterization of any new chemical entity targeting the purinergic receptor family. Further

research is warranted to fully delineate the interaction of AZD9056 with other P2X and P2Y

receptor subtypes.

To cite this document: BenchChem. [AZD9056: A Comparative Analysis of Cross-Reactivity
with Purinergic Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665885#cross-reactivity-of-az-10417808-with-other-
purinergic-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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